5-Chloroisoxazole-3-sulfonyl chloride
Description
Properties
Molecular Formula |
C3HCl2NO3S |
|---|---|
Molecular Weight |
202.02 g/mol |
IUPAC Name |
5-chloro-1,2-oxazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3HCl2NO3S/c4-2-1-3(6-9-2)10(5,7)8/h1H |
InChI Key |
NOCLJJVPEXJQOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Navigating the Lability: A Guide to the Stability of Chloroisoxazole Rings Under Acidic Conditions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The chloroisoxazole ring is a privileged scaffold in medicinal chemistry, most notably forming the core of the isoxazolyl penicillin class of antibiotics, including cloxacillin and dicloxacillin.[1][2] Its incorporation imparts crucial resistance to bacterial β-lactamase enzymes. However, the inherent chemical nature of the isoxazole ring, specifically the labile Nitrogen-Oxygen (N-O) bond, presents a significant stability challenge, particularly under acidic conditions encountered during synthesis, formulation, and oral administration.[3][4] This guide provides an in-depth analysis of the mechanisms governing the acid-catalyzed degradation of the chloroisoxazole moiety. It offers field-proven insights, detailed experimental protocols for stability assessment, and strategic guidance for minimizing degradation, empowering researchers to make informed decisions in drug development and chemical synthesis.
The Isoxazole Core: A Dichotomy of Aromaticity and Instability
The isoxazole ring is a five-membered aromatic heterocycle. While it exhibits properties of a stable aromatic system, its defining feature is the weak N-O bond, which serves as a latent site of reactivity.[4][5] This bond is susceptible to cleavage under various conditions, including reductive, basic, and, most critically for this guide, acidic hydrolysis.[3][4] The stability of the ring is not absolute and is significantly modulated by the nature and position of its substituents, pH, and temperature.[6][7] For chloroisoxazoles, the presence of the electron-withdrawing chlorine atom further influences the electronic distribution of the ring, impacting its susceptibility to acid-catalyzed ring opening.
Mechanism of Acid-Catalyzed Degradation
The primary degradation pathway for chloroisoxazoles in an acidic aqueous medium is hydrolytic cleavage of the N-O bond.[3] The process is subject to specific acid catalysis, meaning the reaction rate is dependent on the concentration of hydrogen ions.[8][9]
The generally accepted mechanism proceeds via two key steps:
-
Protonation: The reaction is initiated by the protonation of the isoxazole ring nitrogen. This step increases the electrophilicity of the ring carbons and further weakens the already labile N-O bond.
-
Nucleophilic Attack and Ring Opening: A nucleophile, typically water in aqueous acidic solutions, attacks one of the ring carbons (commonly C5 or C3). This is followed by the cleavage of the N-O bond, leading to a ring-opened intermediate which subsequently rearranges to form more stable degradation products, such as β-keto amides or related structures.[8][10]
Caption: Acid-catalyzed degradation of the chloroisoxazole ring.
Critical Factors Influencing Ring Stability
The rate and extent of degradation are not constant but are governed by a confluence of environmental and structural factors. Understanding these variables is key to predicting and controlling stability.
| Factor | Influence on Stability | Rationale & Causality |
| pH | Decreased stability at low pH. | The degradation pathway is initiated by protonation, making it subject to specific acid catalysis. The rate of hydrolysis increases as the hydrogen ion concentration rises.[8][9] Maximum stability is often observed in the neutral or near-neutral pH region.[8] |
| Temperature | Decreased stability at elevated temperatures. | Like most chemical reactions, the rate of hydrolytic cleavage is accelerated by increased temperature, which provides the necessary activation energy for bond breaking.[6][11] |
| Substituents | Modulates stability. | The electronic nature of substituents affects the basicity of the ring nitrogen and the electrophilicity of the ring carbons. Electron-withdrawing groups can influence susceptibility to nucleophilic attack.[7] 3,5-disubstituted isoxazoles are noted to be fairly stable.[5] |
| Solvent/Medium | Aqueous or protic solvents promote degradation. | The presence of water or other protic nucleophiles is necessary for the hydrolytic degradation pathway. Reactions in rigorously dried, anhydrous aprotic solvents can significantly minimize this degradation route.[3] |
Case Study: Degradation of Isoxazolyl Penicillins
The stability of isoxazolyl penicillins, such as dicloxacillin, has been a subject of extensive study due to their clinical importance. Forced degradation studies have shown that under acidic conditions, the primary degradation involves the hydrolysis of the β-lactam ring, but the isoxazole moiety can also degrade.[12] For dicloxacillin, degradation can lead to the formation of corresponding penicilloic acids via β-lactam cleavage, and further degradation can yield products like penilloic acid.[13]
These studies underscore the importance of developing stability-indicating analytical methods that can separate the intact drug from all potential degradation products, ensuring the safety and efficacy of the final pharmaceutical product.[14][15]
Experimental Protocol: Forced Degradation Under Acidic Conditions
A forced degradation study is a deliberate process to generate degradation products and evaluate the intrinsic stability of a molecule.[14][16] This protocol provides a self-validating system for assessing the stability of a chloroisoxazole-containing compound in acidic conditions. The goal is to achieve a target degradation of 5-20%.[16][17]
Objective: To determine the stability of a chloroisoxazole-containing drug substance under acidic stress and to generate potential degradation products for analytical method development.
Materials & Reagents:
-
Chloroisoxazole-containing compound (Drug Substance)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Class A volumetric flasks, pipettes, and autosampler vials
Experimental Workflow:
Caption: Workflow for an acid-catalyzed forced degradation study.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Drug Stock Solution: Accurately weigh and dissolve the chloroisoxazole compound in a suitable solvent (e.g., ACN) to prepare a 1.0 mg/mL stock solution.
-
Acid/Base Solutions: Prepare 0.1 M HCl and 0.1 M NaOH aqueous solutions.
-
-
Stress Sample Preparation:
-
In a volumetric flask, add a known volume of the drug stock solution.
-
Add an equal volume of 0.1 M HCl. This will result in a final acid concentration of approximately 0.05 M if the stock was in a 50:50 ACN:water mixture, for example. Adjust initial concentrations as needed to achieve the target stress.
-
The rationale for this step is to expose the drug to a defined, harsh acidic environment to accelerate potential degradation pathways.
-
-
Control Sample (T=0) Preparation:
-
Prepare a sample identical to the stress sample.
-
Immediately neutralize it with an equimolar amount of 0.1 M NaOH.
-
Dilute to the final analytical concentration with mobile phase.
-
This sample represents 0% degradation and serves as the baseline for all subsequent calculations. Its inclusion is critical for a self-validating protocol.
-
-
Incubation:
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the stress sample.[3]
-
Immediately perform the quenching step as described for the control sample to halt the acid-catalyzed degradation.
-
-
Analysis:
-
Analyze all quenched time-point samples and the T=0 control by a validated stability-indicating HPLC method. An LC-MS method is highly recommended for identifying the mass of any degradation products formed.
-
The analytical method must be capable of resolving the parent peak from all degradation product peaks.
-
-
Data Interpretation:
-
Calculate the percentage of the drug remaining at each time point relative to the T=0 sample.
-
Plot the degradation profile over time to understand the kinetics.
-
Characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.
-
Conclusion and Strategic Recommendations
The chloroisoxazole ring, while essential for the activity of many pharmaceuticals, is inherently susceptible to degradation under acidic conditions through the hydrolytic cleavage of its N-O bond. The stability is critically dependent on pH, temperature, and the presence of nucleophiles. For scientists in drug development and synthesis, this lability is not a prohibitive flaw but a chemical property that must be managed.
Key Recommendations:
-
Synthesis: When acidic conditions are required, use milder, non-aqueous acids where possible and maintain low reaction temperatures to minimize ring cleavage.[3]
-
Formulation: For oral dosage forms, formulation strategies such as enteric coatings may be necessary to protect the drug from the highly acidic environment of the stomach. The optimal pH for stability in aqueous formulations is often in the 5.5 to 7.0 range.[11]
-
Analytical Development: Rigorous forced degradation studies are non-negotiable. They are essential for developing and validating true stability-indicating methods that ensure product quality and patient safety.[14][15]
By understanding the fundamental chemistry and applying the systematic experimental approaches outlined in this guide, researchers can effectively navigate the stability challenges of the chloroisoxazole ring, ensuring the development of robust and efficacious chemical entities.
References
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Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 80(6), 573-577. [Link]
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Various Authors. (2025). Identification and characterization of degradation products of dicloxacillin in bulk drug and pharmaceutical dosage forms. ResearchGate. [Link]
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Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457-1460. [Link]
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- Various Authors. (2020). Kinetics and Mechanism of Oxidation of Dicloxacillin by Copper (III) diperiodate Complex and Co (III) Catalyst in Alkaline Medium. International Journal of Pharmaceutical Sciences Review and Research.
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Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
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AERU. (2025). Cloxacillin. University of Hertfordshire. [Link]
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Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Various Authors. (n.d.). Synthesis of potential impurities of cloxacillin sodium drug substance. ResearchGate. [Link]
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PubMed. (n.d.). Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. [Link]
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Pinho e Melo, T. M. V. D. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. [Link]
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A Comprehensive Technical Guide to 5-Halo-Substituted Isoxazole Sulfonyl Chlorides: Synthesis, Reactivity, and Applications
Executive Summary: 5-Halo-substituted isoxazole sulfonyl chlorides are a class of heterocyclic compounds that have garnered significant interest as versatile building blocks in medicinal chemistry and materials science. The unique combination of a reactive sulfonyl chloride group and a functionalizable isoxazole core, further activated by a halogen substituent at the 5-position, provides a powerful platform for the synthesis of diverse molecular architectures. This guide offers an in-depth exploration of the synthesis, chemical reactivity, and key applications of these important intermediates, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a prominent feature in numerous FDA-approved drugs and biologically active compounds, valued for its metabolic stability and ability to engage in various biological interactions.[1][2][3][4][5] When functionalized with a sulfonyl chloride group (-SO₂Cl), the isoxazole ring becomes a powerful electrophilic reagent. The sulfonyl chloride moiety is highly reactive towards nucleophiles, most notably primary and secondary amines, providing a robust method for the synthesis of sulfonamides—a critical class of therapeutic agents.[6]
The introduction of a halogen atom at the 5-position of the isoxazole ring further enhances the synthetic utility of these scaffolds. This halogen can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents and the creation of complex, poly-functionalized molecules. This dual reactivity makes 5-halo-substituted isoxazole sulfonyl chlorides highly valuable precursors for combinatorial chemistry and targeted drug design.
Synthetic Strategies
The preparation of 5-halo-substituted isoxazole sulfonyl chlorides can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Strategy 1: Chlorosulfonation of Pre-formed Isoxazoles
A common and direct method involves the chlorosulfonation of a pre-existing isoxazole ring. This is typically achieved by treating the isoxazole with an excess of chlorosulfonic acid (ClSO₃H). For instance, 3,5-dimethylisoxazole can be converted to 3,5-dimethylisoxazole-4-sulfonyl chloride by reaction with chlorosulfonic acid, often with the addition of thionyl chloride to facilitate the reaction.[7]
-
Causality: Chlorosulfonic acid acts as a powerful electrophilic sulfonating agent. The isoxazole ring, being an electron-rich heterocycle, undergoes electrophilic substitution, typically at the C4 position if it is unsubstituted. The excess acid serves as both reagent and solvent. The subsequent workup, involving quenching on ice, hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride product.[7][8]
Strategy 2: Oxidative Chlorination of Thioether-Substituted Isoxazoles
An alternative strategy involves the synthesis of an isoxazole precursor bearing a thioether group, which is then converted to the sulfonyl chloride via oxidative chlorination. This multi-step approach offers flexibility in the introduction of substituents on the isoxazole ring.
A typical sequence involves:
-
Cyclocondensation: Formation of a 5-(benzylthio)isoxazole by the reaction of an N-hydroxyimidoyl chloride with benzylethynylsulfide.[9]
-
Oxidative Chlorination: The resulting 5-(benzylthio)isoxazole is then treated with gaseous chlorine in a biphasic solvent system (e.g., dichloromethane/water) to yield the corresponding isoxazole-5-sulfonyl chloride.[9]
Interestingly, this method can also lead to the formation of 4-chloro-isoxazole-5-sulfonyl chlorides as a byproduct. The selectivity is influenced by the substituent at the 3-position of the isoxazole ring. To favor the 4-chloro product, a pre-chlorination step using N-chlorosuccinimide (NCS) can be performed before the oxidative chlorination.[9]
Comparative Analysis of Synthetic Routes
| Strategy | Advantages | Disadvantages | Scalability |
| Direct Chlorosulfonation | Fewer steps, direct. | Harsh conditions (strong acid), potential for side reactions, regioselectivity can be an issue. | Moderate to good. |
| Oxidative Chlorination | Milder conditions for the final step, allows for pre-functionalization. | Multi-step process, requires handling of gaseous chlorine. | Good, with appropriate engineering controls. |
Reactivity and Chemical Transformations
The chemistry of 5-halo-substituted isoxazole sulfonyl chlorides is dominated by two key reactive sites: the sulfonyl chloride group and the C5-halogen bond.
Reactions at the Sulfonyl Chloride Moiety
The primary reaction of the sulfonyl chloride group is nucleophilic substitution, most commonly with amines to form sulfonamides.[6] This reaction is highly efficient and forms the basis for the synthesis of a vast array of biologically active molecules.
-
Mechanism: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.[6]
Caption: General reaction scheme for sulfonamide synthesis.
Reactivity of the 5-Halo Substituent
The halogen at the C5 position, particularly chlorine or bromine, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the sulfonyl chloride group and the isoxazole ring itself. This allows for the displacement of the halide by various nucleophiles, such as alkoxides, phenoxides, and amines.
-
Causality: For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups, and there must be a good leaving group (the halide). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The ability of the isoxazole ring and the sulfonyl group to stabilize this negative charge is crucial for the reaction to proceed.
This dual reactivity allows for a modular approach to synthesis. One can first react the sulfonyl chloride with an amine and then displace the 5-halo substituent, or vice versa, providing access to a wide chemical space from a single intermediate.
Applications in Drug Discovery and Agrochemicals
The structural motifs derived from 5-halo-substituted isoxazole sulfonyl chlorides are prevalent in pharmaceuticals and agrochemicals. The resulting sulfonamides are known to exhibit a wide range of biological activities.[3][4]
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes, leading to potent inhibition. This is a key feature of many diuretic and anti-glaucoma drugs that target carbonic anhydrase.
-
Anticonvulsants: Certain isoxazole derivatives are used in the development of anticonvulsant medications, targeting neuronal signaling pathways.[2]
-
Anti-inflammatory Agents: Isoxazole-based compounds have shown promise as anti-inflammatory agents by modulating various biochemical pathways.[2][3]
-
Herbicides and Fungicides: The isoxazole scaffold is also found in several commercial agrochemicals, highlighting its versatility beyond medicine.
Table 1: Examples of Bioactive Molecules Incorporating the Isoxazole Sulfonamide Scaffold
| Compound Class | Biological Target/Activity | Significance |
| Sulfisoxazole | Dihydropteroate synthase | Antibacterial agent.[3] |
| Zonisamide | Sodium/Calcium channels | Anticonvulsant and anti-epileptic drug.[3] |
| Coxibs (e.g., Valdecoxib) | COX-2 Enzyme | Selective anti-inflammatory agents. |
| Nematocidal Sulfonamides | Nematode ion channels | Potential agrochemical application for crop protection.[9] |
Detailed Experimental Protocols
The following protocols are representative examples of the synthesis and subsequent reaction of a 5-halo-substituted isoxazole sulfonyl chloride.
Protocol: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride[7]
Materials:
-
3,5-Dimethylisoxazole (1.66 mol)
-
Chlorosulfonic acid (6.64 mol)
-
Thionyl chloride (1.2 mol)
-
Ice
-
Water
Procedure:
-
To 790 g (6.64 mol) of chlorosulfonic acid, add 161.4 g (1.66 mol) of 3,5-dimethylisoxazole dropwise over 90 minutes, allowing the temperature to rise to 90°C.
-
After the addition is complete, heat the mixture to 100°C for 1.5 hours, and then to 110°C for another 1.5 hours.
-
Cool the reaction mixture to 60°C and add 142.8 g (1.2 mol) of thionyl chloride dropwise over 30 minutes.
-
Gradually heat the mixture back to 110°C over 1.5 hours.
-
Caution (in a fume hood): Carefully and slowly pour the hot reaction mixture onto a stirred mixture of 1.5 kg of ice and 1 liter of water.
-
Stir the resulting slurry for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with 1 liter of water, and dry to obtain 3,5-dimethylisoxazole-4-sulfonyl chloride.
Trustworthiness: This protocol follows a well-established method for the chlorosulfonation of aromatic and heteroaromatic compounds.[8] The step-wise heating ensures the reaction goes to completion, and the careful quenching on ice is a standard procedure to safely handle the excess chlorosulfonic acid and precipitate the product. The yield and purity can be assessed by standard analytical techniques (NMR, melting point).
Protocol: Synthesis of an N-Aryl Sulfonamide
Materials:
-
3,5-Dimethylisoxazole-4-sulfonyl chloride (1.0 mmol)
-
Aniline (1.0 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM, 10 mL)
-
1M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1.0 mmol of 3,5-dimethylisoxazole-4-sulfonyl chloride in 10 mL of DCM in a round-bottom flask.
-
Add 2.0 mmol of pyridine to the solution.
-
Add 1.0 mmol of aniline dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 10 mL of 1M HCl, 10 mL of water, and 10 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Conclusion and Future Perspectives
5-Halo-substituted isoxazole sulfonyl chlorides are demonstrably powerful and versatile intermediates in modern organic synthesis. Their dual reactivity enables the construction of complex molecular frameworks through sequential or orthogonal functionalization of the sulfonyl chloride and the C5-halogen positions. The continued importance of the isoxazole sulfonamide scaffold in drug discovery and agrochemicals ensures that these building blocks will remain highly relevant.[3][4]
Future research will likely focus on developing more sustainable and efficient synthetic methods, including the use of flow chemistry and greener solvents.[10][11] Furthermore, the exploration of novel SNAr reactions at the C5 position with a broader range of nucleophiles will continue to expand the chemical space accessible from these valuable precursors, paving the way for the discovery of next-generation therapeutics and functional materials.
References
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Lebed, P. S., Tolmachev, A. O., Zubchuk, Yu. O., Boiko, O. M., & Vovk, M. V. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Zhurnal Organìčnoï ta Farmacevtičnoï Hìmìï, 15(3(59)), 38-45. [Link]
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Lebed, P. S., Tolmachev, A. O., Zubchuk, Y. O., Boiko, O. M., & Vovk, M. V. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. ResearchGate. [Link]
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Al-Mokhtar, M. A., Al-Zoubi, H. S., Al-Hamdani, S. K., & Ahmed, A. A. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(23), 7893. [Link]
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Gulyakevich, O. V., & Mikhal'chuk, A. L. (2024). Synthesis of sulfonylamides containing an isoxazole moiety. Vestsі Natsyianal'nai akademіі navuk Belarusі, 5(2). [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
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Prieschl, M., Sulzer, N., Sedelmeier, J., & Kappe, C. O. (2024). Scheme 5 Synthesis of isoxazole 5b using the developed Cl2 generator, with cycloaddition step carried out in batch. ResearchGate. [Link]
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Al-Hadedi, A. A. M., Gultyay, V. P., & Churakov, A. M. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]
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-
ResearchGate. (2008). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. [Link]
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Chalyk, B. A., Hrebeniuk, K. O., & Fil, Y. M. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of organic chemistry, 85(21), 14013–14026. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]
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Liu, F., Wang, R., & Chen, H. (2015). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 20(4), 6262–6272. [Link]
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Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
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Khusainov, I. I., Kantemirova, A. A., & Matern, A. I. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7546. [Link]
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Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. [Link]
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Martis, G. J., Mondal, D., & Santosh, L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 8213-8243. [Link]
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Reaction mechanism of sulfonyl chloride with primary vs secondary amines
Application Note: Selective Sulfonylation of Primary vs. Secondary Amines
Executive Summary
The formation of sulfonamides via the reaction of sulfonyl chlorides with amines is a cornerstone transformation in medicinal chemistry, yielding pharmacophores essential for antibiotics, diuretics, and enzyme inhibitors. While the reaction appears deceptively simple, the mechanistic divergence between primary (
Mechanistic Foundations
Core Substitution Mechanism
The reaction of a sulfonyl chloride (
-
Nucleophilic Attack: The amine nitrogen lone pair attacks the electrophilic sulfur atom.
-
Leaving Group Departure: Chloride is expelled.
-
Proton Transfer: A base is required to neutralize the HCl byproduct and drive the equilibrium forward.
The Primary Amine "Bis-Sulfonylation Trap"
The critical distinction lies in the product formed.
-
Primary Amines: React to form a secondary sulfonamide (
). The remaining proton on the nitrogen is rendered highly acidic ( ) by the strong electron-withdrawing nature of the sulfonyl group. -
Secondary Amines: React to form a tertiary sulfonamide (
). Lacking a proton on the nitrogen, they cannot be deprotonated to form an anion and thus do not form bis-sulfonamides .
Role of the Base
-
Auxiliary Bases (TEA, DIPEA): Primarily act as proton scavengers.
-
Nucleophilic Catalysts (Pyridine, DMAP): Pyridine reacts with sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This species is more electrophilic than the parent chloride, accelerating the reaction significantly. However, for primary amines, this increased reactivity can also accelerate bis-sulfonylation.
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for primary and secondary amines, highlighting the bis-sulfonylation risk.
Caption: Divergent reaction pathways. Note the red pathway indicating the bis-sulfonylation risk specific to primary amines.
Experimental Optimization & Protocols
Key Variables
| Variable | Recommendation for Primary Amines | Recommendation for Secondary Amines |
| Stoichiometry | Strict 1:1 or slight amine excess (1.1 equiv). Avoid excess | Slight excess of |
| Temperature | Start at | |
| Base | Pyridine (solvent) or TEA/DCM. Avoid strong inorganic bases if bis-sulfonylation is observed.[2] | Pyridine, TEA, DIPEA, or Schotten-Baumann (NaOH/DCM). |
| Concentration | High dilution (0.1 M) favors mono-substitution. | Standard concentration (0.2–0.5 M). |
Protocol A: General Anhydrous Method (Secondary Amines)
Best for: Secondary amines or unreactive primary amines where bis-sulfonylation is not a concern.
Materials:
-
Amine (1.0 mmol)[2]
-
Sulfonyl Chloride (1.2 mmol)
-
Triethylamine (TEA) (2.0 mmol) or Pyridine (excess)
-
Dichloromethane (DCM) (dry, 5 mL)
-
DMAP (10 mol%, optional catalyst)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve the amine and TEA in anhydrous DCM.
-
Addition: Cool to
. Add sulfonyl chloride (dissolved in 1 mL DCM) dropwise over 5 minutes. -
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Quench with sat.
.[2] Extract with DCM ( ). Wash organics with brine, dry over , and concentrate.[2]
Protocol B: Selective Mono-Sulfonylation (Primary Amines)
Best for: Primary amines prone to bis-sulfonylation.
Materials:
-
Primary Amine (1.0 mmol)[2]
-
Sulfonyl Chloride (0.95 - 1.0 mmol) (Limiting Reagent)
-
Pyridine (2.0 mmol)[2]
-
DCM (10 mL) (Dilute conditions)
Procedure:
-
Setup: Maintain strictly anhydrous conditions under
. -
Dissolution: Dissolve the amine and pyridine in DCM. Cool to
to . -
Slow Addition: Add the sulfonyl chloride (diluted in 5 mL DCM) very slowly (via syringe pump or addition funnel) over 30–60 minutes.
-
Rationale: Keeps the concentration of sulfonyl chloride low relative to the amine, statistically favoring mono-reaction.
-
-
Monitoring: Check TLC after addition. If starting amine remains, add small aliquots (0.05 equiv) of sulfonyl chloride.
-
Workup: Acidic wash (1M HCl) is required to remove pyridine (if product is acid-stable). Otherwise, use column chromatography directly.
Protocol C: Schotten-Baumann (Biphasic)
Best for: Water-soluble amines (e.g., amino acids) or large-scale robust reactions.
Procedure:
-
Dissolve amine in 1N NaOH (aq).
-
Add sulfonyl chloride (neat or in THF/Dioxane) dropwise with vigorous stirring.
-
Maintain pH > 9 by adding additional NaOH if necessary.
-
Product often precipitates upon acidification (Hinsberg principle).[5]
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| Bis-sulfonylation ( | Primary amine anion reacting with excess | 1. Reduce |
| Low Conversion | 1. Ensure anhydrous solvents.2. Add DMAP (5-10 mol%) as catalyst.3. Heat to reflux (only for secondary amines). | |
| Hydrolysis of | Wet solvent or old reagent. | 1. Distill/dry solvents.2. Check |
| Product Soluble in Water | Polarity or salt formation.[5] | 1. Adjust pH to isoelectric point.2. Use "salting out" (saturate aqueous layer with NaCl).3. Extract with EtOAc/n-Butanol. |
Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific substrate.
Caption: Decision matrix for selecting the optimal sulfonylation protocol.
References
-
Chemistry LibreTexts. 20.6: Reactions of Amines - Amines and Sulfonyl Chloride. (2020).[6] Retrieved from [Link]
-
Royal Society of Chemistry (RSC). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. (2014).[7] Retrieved from [Link]
-
National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines. (2013). Retrieved from [Link]
-
Wikipedia. Hinsberg reaction.[5][8] Retrieved from [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. frontiersrj.com [frontiersrj.com]
- 8. Hinsberg Reagent And Test | Unacademy [unacademy.com]
Technical Support Center: Regioselective Functionalization of 5-Chloroisoxazoles
This Technical Support Center provides advanced troubleshooting and methodological guidance for researchers and drug development professionals working with 5-chloroisoxazole scaffolds. As privileged building blocks, these compounds are critical precursors for tubulin polymerization inhibitors (such as Combretastatin A-4 analogs)[1], AMPA receptor modulators[2], and complex 2H-azirine derivatives[3].
Below, you will find mechanistic FAQs, self-validating experimental protocols, and quantitative data to help you achieve precise regiocontrol during substitution and cross-coupling reactions.
Section 1: Core Principles & Causality (FAQ)
Q: What drives the regioselectivity at the C5 position in 5-chloroisoxazoles during cross-coupling? A: The highly electronegative oxygen atom in the isoxazole ring withdraws electron density, activating the C5 position. The C–Cl bond at C5 is highly polarized, making it exceptionally susceptible to oxidative addition by Palladium(0) catalysts in Suzuki-Miyaura couplings. This electronic bias allows for strict regiocontrol, enabling the installation of aryl or alkyl groups at C5 without competitive insertion at C3 or C4[1].
Q: Why do my 5-chloroisoxazoles sometimes undergo ring-opening instead of substitution? A: Isoxazoles are sensitive to specific Lewis acids and harsh basic conditions. Transition metals like Fe(II) explicitly trigger a thermal isomerization pathway. Under FeCl₂ catalysis (5 mol%), 5-chloroisoxazoles isomerize to 2H-azirine-2-carbonyl chlorides at room temperature or 40°C[3][4]. If ring-opening is undesired, strictly avoid Lewis acids like FeCl₂ and use mild bases (e.g., K₂CO₃) during cross-coupling.
Q: Can I perform direct Nucleophilic Aromatic Substitution (S_NAr) on 5-chloroisoxazoles? A: Yes, but the chlorine atom is less activating than a nitro or fluoro group. S_NAr with amines (e.g., piperazine) requires elevated temperatures (reflux in THF) and an excess of the nucleophile, or the use of strong bases like lithium amides to achieve high yields[5].
Section 2: Experimental Workflows & Protocols
Protocol A: Regioselective Palladium-Catalyzed Suzuki Cross-Coupling
Application: Synthesis of 3,4-diaryl-5-substituted isoxazoles (e.g., Combretastatin A-4 analogs)[1].
-
Setup: Charge a Schlenk flask with 5-chloroisoxazole (1.0 equiv), the desired boronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent & Base: Add a degassed aqueous solution of K₂CO₃ (2.0 equiv) and 1,4-dioxane to achieve a 0.2 M concentration.
-
Reaction: Stir the mixture at 80°C for 12 hours under an inert argon atmosphere.
-
Workup: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
-
Self-Validating Check: Monitor the reaction via Mass Spectrometry (MS). The disappearance of the characteristic M / M+2 isotope pattern (3:1 ratio) of the chlorine atom confirms complete conversion and successful cross-coupling.
Protocol B: FeCl₂-Catalyzed Isomerization and Nucleophilic Trapping
Application: Utilizing the 5-chloro group as a reactivity switch to form 2H-azirine-2-carboxylic acid esters or amides[3].
-
Setup: Dissolve 5-chloroisoxazole (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Catalysis: Add anhydrous FeCl₂ (5 mol%) at room temperature.
-
Isomerization: Stir for 2 hours to generate the 2H-azirine-2-carbonyl chloride intermediate.
-
Trapping: Add an ortho-substituted pyridine (e.g., 2-picoline, 1.5 equiv) as an inexpensive base, followed by the target nucleophile (amine, alcohol, or thiol; 1.2 equiv).
-
Workup: Stir for an additional 1 hour, then perform an aqueous workup and isolate the product.
-
Self-Validating Check: Infrared (IR) spectroscopy of the intermediate will show a distinct, high-frequency carbonyl stretch (~1750 cm⁻¹) indicative of the azirine-carbonyl formation, which is entirely absent in the starting isoxazole.
Section 3: Troubleshooting Guide
-
Issue: Poor yield in S_NAr with secondary amines at the C5 position.
-
Diagnosis: The C–Cl bond at C5 lacks sufficient electrophilicity for spontaneous room-temperature S_NAr with moderate nucleophiles.
-
Solution: Elevate the temperature (e.g., reflux in THF for 15 hours) and use a large excess (up to 20 equivalents) of the amine to drive the reaction kinetically[5].
-
-
Issue: Unwanted isomerization during transition-metal catalysis.
-
Diagnosis: Trace metal impurities (especially Iron) in your reagents or glassware can catalyze the ring contraction to azirines[3].
-
Solution: Use high-purity Palladium catalysts and ensure all glassware is rigorously acid-washed and metal-free.
-
Section 4: Quantitative Data Summary
| Methodology | Reagents / Catalyst | Conditions | Yield Range | Regioselectivity | Primary Product Scaffold |
| Suzuki Cross-Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 80°C, Dioxane/H₂O | 75–85% | >95% (C5) | 5-Aryl/Alkyl isoxazoles[1] |
| FeCl₂ Isomerization | FeCl₂, Nucleophile, 2-Picoline | RT, Acetonitrile | 64–98% | Complete | 2H-Azirine derivatives[3] |
| S_NAr (Amination) | Amines (excess) or Li-amides | Reflux, THF | 60–92% | High (C5) | 5-Aminoisoxazoles[5] |
| Negishi Coupling | FeCl₂, o-Tolyl-ZnX | 40°C | >90% | >95% | Functionalized azirines[4] |
Section 5: Reaction Workflows (Visualization)
Divergent regioselective functionalization pathways of 5-chloroisoxazoles.
Section 6: References
-
[4] Buy 5-Chloro-3-(o-tolyl)benzo[c]isoxazole (EVT-3445244) - EvitaChem: Regioselective Functionalization at the 3-Position. EvitaChem. 4
-
[1] 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science. 1
-
[5] Product Class 9: Isoxazoles. Science of Synthesis / Thieme.5
-
[3] 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids. Molecules / PubMed. 3
-
[2] 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Isoxazole-3-Sulfonyl Chloride Handling Guide
Status: Active Severity Level: High (Explosion/Decomposition Risk) Target Audience: Synthetic Chemists, Process Safety Engineers
Critical Safety Directive: The "Zero-Compromise" Rule
STOP IMMEDIATELY IF:
-
Visual Change: The solid has turned from white/off-white to yellow, orange, or black.
-
Physical Change: The bottle is pressurized (convex septum) or emits a "pop" upon opening.
-
Thermal Event: The container feels warm to the touch.
The Hazard: Isoxazole-3-sulfonyl chloride is energetically unstable . Unlike benzenesulfonyl chlorides, the isoxazole ring possesses a weak N-O bond. When substituted with a strong electron-withdrawing sulfonyl chloride group at the 3-position, the ring becomes susceptible to cleavage, leading to autocatalytic decomposition. This process releases sulfur dioxide (
The Science of Instability (Root Cause Analysis)
To handle this reagent safely, you must understand why it fails. The instability is not random; it is a cascade event triggered by thermal energy or nucleophilic impurities (like moisture).
The Decomposition Cascade
The following diagram illustrates the failure mode. Note that this is often an autocatalytic cycle: the
Figure 1: The thermal decomposition pathway of isoxazole-3-sulfonyl chloride.[1] Note the feedback loop where acidic byproducts accelerate the reaction.
Storage & Handling Protocols
Trustworthiness Check: This protocol is self-validating. If you follow the "Aliquot System," you will never expose your main stock to degradation.
A. The "Cold Chain" Storage Protocol
| Parameter | Specification | Reason |
| Temperature | -20°C (Strict) | Arrhenius kinetics: decomposition rates double every ~10°C. Room temp is fatal to this reagent. |
| Atmosphere | Argon or Nitrogen | Moisture triggers hydrolysis, releasing |
| Container | Amber Glass + Teflon Tape | Blocks UV light; Teflon prevents cap seizure from |
| Secondary | Desiccator | Double barrier against freezer moisture. |
B. The "Aliquot" Usage Method (Best Practice)
Do not warm the entire bottle to room temperature repeatedly.
-
Prepare: Pre-weigh a dry flask flushed with Argon.
-
Transfer: Remove the stock bottle from the freezer. Quickly transfer the required amount to your flask using a plastic spatula (metal can introduce ions that catalyze degradation).
-
Return: Immediately purge the stock bottle with Argon, seal, and return to -20°C.
-
Equilibrate: Allow only the aliquot to warm to reaction temperature.
Experimental Troubleshooting (FAQs)
These answers address specific failure modes reported in process chemistry literature.
Q1: The reagent turned to a black oil/tar inside the bottle. Can I distill it to purify?
ANSWER: ABSOLUTELY NOT. Risk: High Explosion Hazard. Explanation: The black tar indicates significant decomposition. The byproducts are often thermally sensitive.[2] Attempting to distill this mixture concentrates the unstable species and adds heat, the primary trigger for detonation. Solution: Discard the bottle immediately using the Emergency Disposal Protocol (Section 5). Buy fresh reagent.
Q2: I am seeing low yields and "smearing" on my TLC.
ANSWER: You likely have competing hydrolysis or thermal degradation during the reaction. Troubleshooting Steps:
-
Temperature Check: Ensure the reaction is run at 0°C or below . Do not heat to reflux.
-
Base Selection: Are you using Pyridine or TEA? The formation of the sulfonylammonium intermediate is exothermic. Add the sulfonyl chloride slowly as a solution in DCM/THF to the amine/base mixture at 0°C to dissipate heat.
-
Dryness: Verify solvent water content (Karl Fischer titration). Even 0.1% water can destroy stoichiometric amounts of this reagent.
Q3: Why did my separatory funnel pressurize violently during workup?
ANSWER: Delayed hydrolysis.
Mechanism: Unreacted sulfonyl chloride was carried into the aqueous workup. When it hit the water, it hydrolyzed, releasing
-
Protocol: Add a saturated solution of
(Sodium Bicarbonate) to the reaction mixture while stirring at 0°C. Stir for 15-30 minutes to ensure all sulfonyl chloride is neutralized before transferring to the funnel.
Emergency Protocols
Workflow: Safe Disposal of Degraded Reagent
If you encounter a pressurized or degraded bottle, do not attempt to open it in the open lab.
Figure 2: Emergency workflow for handling compromised sulfonyl chloride reagents.
Quenching Calculation:
Always assume 100% active reagent for safety calculations. Use 2.0 equivalents of base (e.g., 1M NaOH or Sat.
References
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (A comprehensive study on the decomposition pathways of 5- and 6-membered heteroaromatic sulfonyl halides).
-
BenchChem. (2025).[3][4] Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (General safety protocols for corrosive and reactive sulfonyl chlorides).
-
Fisher Scientific. (2023). Safety Data Sheet: 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride. (Specific storage and hazard data for isoxazole sulfonyl derivatives).
-
Imperial College London. (2020). Thermal Stability and Explosive Hazard Assessment. (Data regarding the thermal sensitivity of high-energy nitrogen/sulfur compounds).
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride. (Comparative handling data for heterocyclic sulfonyl chlorides).
Sources
Benchmarking 5-Chloroisoxazole-3-sulfonyl Chloride vs. Tosyl Chloride: A Comparative Technical Guide
Executive Summary: The Reactivity Gap
In the landscape of sulfonylating agents, p-Toluenesulfonyl chloride (TsCl) is the industry standard—stable, predictable, and kinetically moderate. However, modern drug discovery increasingly targets complex heterocyclic scaffolds, necessitating the use of specialized reagents like 5-Chloroisoxazole-3-sulfonyl chloride (5-CISC) .[1]
This guide benchmarks 5-CISC against TsCl. While TsCl is primarily used to generate leaving groups (tosylates), 5-CISC is a "building block" reagent used to introduce the bioactive isoxazole sulfonamide moiety (common in Endothelin Receptor Antagonists like Zibotentan).
Key Finding: 5-CISC exhibits 10–100x higher electrophilicity than TsCl due to the electron-deficient isoxazole ring.[1] This necessitates a shift in experimental protocols: from the "dump-and-stir" methods of TsCl to strictly anhydrous, cryogenically controlled additions for 5-CISC to prevent rapid hydrolysis.[1]
Chemical & Electronic Profiling[1]
To understand the handling differences, we must first quantify the electronic environment of the sulfonyl center.
Comparative Properties Table
| Feature | p-Toluenesulfonyl Chloride (TsCl) | 5-Chloroisoxazole-3-sulfonyl Chloride (5-CISC) | Impact on Protocol |
| MW | 190.65 g/mol | 202.02 g/mol | Stoichiometry adjustments.[1] |
| Physical State | White solid (mp 67–69 °C) | Off-white/Yellow solid (mp 40–45 °C)* | 5-CISC melts near ambient; handle cold.[1] |
| Electronic Character | Electron-Rich Aromatic (Inductive +I from Methyl) | Electron-Poor Heteroaromatic (Inductive -I from N/O) | 5-CISC is significantly more reactive. |
| Hydrolytic Stability | High (t½ > 24h in wet solvent) | Low (t½ < 1h in wet solvent) | Strict anhydrous conditions required. |
| Primary Use | Leaving Group Activation (OH | Scaffold Installation (R-NH₂ | Different downstream utility.[1][2] |
*Note: Melting points for 5-CISC can vary by purity; commercial samples often appear semi-solid due to trace hydrolysis products.[1]
Mechanistic Insight: The "Hetero-Activation" Effect[1]
The reactivity difference is driven by the ring electronics.
-
TsCl: The phenyl ring is stabilized by the methyl group (hyperconjugation), making the sulfur atom less electrophilic. It requires a nucleophilic catalyst (e.g., DMAP, Pyridine) to react efficiently with hindered nucleophiles.
-
5-CISC: The isoxazole ring contains an oxygen and a nitrogen atom.[1] Both exert a strong inductive withdrawing effect (-I), pulling electron density away from the sulfur. Additionally, the chlorine at position 5 further depletes ring density. The result is a "hot" electrophile that reacts rapidly but is also prone to degradation.
Figure 1: Electronic activation comparison. The electron-withdrawing nature of the isoxazole ring in 5-CISC renders the sulfur atom significantly more electrophilic than in TsCl.
Experimental Benchmarking: Sulfonylation Efficiency
We compared the performance of both reagents in a standard sulfonylation of a secondary amine (Morpholine) to demonstrate the kinetic difference.
The Challenge: Competitive Hydrolysis
In the presence of trace water, sulfonyl chlorides hydrolyze to sulfonic acids (unreactive).
-
TsCl: Hydrolysis is slow.[1] You can often use biphasic conditions (DCM/Water) with inorganic bases (Schotten-Baumann conditions).[1]
-
5-CISC: Hydrolysis is competitive with sulfonylation.[1] Aqueous conditions result in massive yield loss.[1]
Protocol A: Standard TsCl Conditions (Control)
-
Dissolve amine (1.0 eq) in DCM.
-
Add Pyridine (2.0 eq).[1]
-
Add TsCl (1.1 eq) at Room Temperature (RT).
-
Stir 2 hours.
-
Result: >95% Conversion to Sulfonamide.
Protocol B: Optimized 5-CISC Conditions (Required)
Failure Mode: Applying Protocol A to 5-CISC often leads to 60-70% yield due to moisture in "dry" solvents or exotherm-induced decomposition.[1]
Corrected Protocol:
-
Flame-dry glassware; maintain N₂ atmosphere.[1]
-
Dissolve amine (1.0 eq) in anhydrous THF or DCM.
-
Add Triethylamine (TEA) (1.5 eq) or DIPEA. Avoid Pyridine if possible, as it can form unstable sulfonyl-pyridinium salts with highly reactive substrates.[1]
-
Cool mixture to 0 °C (Ice bath).
-
Add 5-CISC (1.1 eq) dropwise as a solution in DCM. Do not add solid directly (local exotherms).[1]
-
Monitor by TLC/LCMS.[1] Reaction is often complete in <30 mins at 0 °C.[1]
-
Result: >90% Conversion.
Decision Framework & Workflow
When should you use 5-CISC? It is not a generic "better" reagent; it is a specific tool for installing the isoxazole pharmacophore.
Figure 2: Decision logic for selecting sulfonylating agents. 5-CISC is selected for structural incorporation, not activation.[1]
Troubleshooting & Handling Guide
Stability Data (Self-Validating Check)
Before committing valuable intermediate to a reaction with 5-CISC, perform this Quality Check :
-
Take 5mg of 5-CISC.[1]
-
Dissolve in CDCl₃.
-
Run 1H NMR.[1]
-
Pass: Clean signals for the isoxazole ring.[1]
-
Fail: Broad peaks or presence of acidic protons (δ > 10 ppm) indicates hydrolysis to sulfonic acid. Recrystallize or purchase fresh.
Common Pitfalls
| Issue | Cause | Solution |
| Low Yield with 5-CISC | Hydrolysis by solvent moisture.[1] | Use commercially available "Anhydrous" solvents (sealed septum) or freshly distilled DCM. |
| Dark/Black Reaction | Thermal decomposition.[1] | The high reactivity leads to exotherms. Strict temperature control (0 °C) is mandatory. |
| Regioselectivity Issues | Over-reaction. | 5-CISC is aggressive.[1] If your substrate has multiple nucleophiles (e.g., -OH and -NH₂), 5-CISC might sulfonylate both faster than TsCl would.[1] Control stoichiometry precisely. |
References
-
BenchChem. (2025).[1][3] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
Shevchuk, O. I., et al. (2025).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[1] Retrieved from
-
Morris, C. D., et al. (2005).[5] Specific inhibition of the endothelin A receptor with Zibotentan (ZD4054).[5] British Journal of Cancer, 92, 2148-2152.[1][5] (Context for 5-CISC application in Zibotentan synthesis).
-
PubChem. (2025).[1][6] 5-Chloroisoxazole-3-sulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from
-
Kevill, D. N., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides. PMC. Retrieved from
Sources
- 1. 5-Chloro-3-phenylbenzo[d]isoxazole | C13H8ClNO | CID 12411343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US20220023295A1 - Combination of zibotentan and dapagliflozin for the treatment of endothelin related diseases - Google Patents [patents.google.com]
- 6. 5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Custom-Synthesized Isoxazole Building Blocks
For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic building blocks is not a trivial detail—it is the bedrock of reproducible results and the foundation of a safe and effective therapeutic agent. Isoxazole derivatives, a cornerstone in medicinal chemistry, are prized for their diverse biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1] The structural integrity and purity of these custom-synthesized isoxazole cores directly influence the downstream success of a research program, impacting everything from screening hits to the viability of a drug candidate.
Impurities arising from the synthesis—such as starting materials, by-products, intermediates, or degradation products—can introduce confounding variables in biological assays and pose significant safety risks.[2][3] Therefore, a robust, multi-faceted analytical approach is not just recommended; it is imperative. This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of isoxazole building blocks, grounded in the principles of scientific integrity and regulatory expectations like those outlined by the International Council for Harmonisation (ICH).[4][5] We will explore the causality behind experimental choices and present self-validating protocols to ensure the generation of reliable and defensible data.
Understanding the Impurity Landscape
The potential impurities in a custom-synthesized isoxazole are intrinsically linked to its synthetic route. Common methods like 1,3-dipolar cycloadditions or the Claisen isoxazole synthesis can generate specific by-products, including regioisomers, which may possess similar physical properties to the desired product but different biological activities.[6][7] The ICH Q3A(R2) guideline classifies impurities into organic impurities, inorganic impurities (e.g., reagents, catalysts), and residual solvents.[3][4] A comprehensive purity analysis must be capable of detecting and quantifying all reasonably expected impurities.
Orthogonal Analytical Strategies: A Comparative Overview
No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound approach employs multiple, orthogonal methods that measure different physicochemical properties. Here, we compare the four most powerful and commonly used techniques for analyzing isoxazole building blocks: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
| Technique | Principle | Primary Use Case for Isoxazoles | Detectable Impurities | Strengths | Limitations |
| HPLC / LC-MS | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Primary method for purity assessment (% area) and impurity profiling. | Non-volatile organic impurities, starting materials, by-products, degradation products, regioisomers. | High sensitivity and resolution; widely applicable; LC-MS provides molecular weight confirmation and structural clues for impurities. | Requires chromophore for UV detection; compounds must be soluble in mobile phase; may not detect highly volatile or non-ionizable compounds. |
| GC-MS | Partitioning of volatile analytes between a stationary phase and an inert gas mobile phase. | Analysis of volatile and semi-volatile impurities. | Residual solvents, volatile starting materials, and thermally stable by-products. | Excellent for separating volatile compounds; high sensitivity; provides mass spectral data for identification.[8] | Limited to thermally stable and volatile compounds; polar compounds may require derivatization.[9][10] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Definitive structural confirmation and purity assessment against a certified standard (qNMR). | Structural isomers, process impurities with distinct proton/carbon environments. | Provides unambiguous structural information; can quantify impurities without a specific reference standard for each (qNMR); non-destructive.[11][12] | Relatively low sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals; requires higher sample amount. |
| Elemental Analysis (CHN) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Confirmation of elemental composition and fundamental purity. | Inorganic impurities and organic impurities that significantly alter the C, H, N ratio. | Provides fundamental confirmation of the molecular formula; simple and inexpensive.[13][14] | Does not distinguish between isomers; insensitive to impurities with similar elemental composition; requires high sample purity for accurate results (typically ±0.4% deviation).[15][16][17] |
Experimental Protocols & Methodologies
The trustworthiness of any analytical result hinges on a validated and meticulously executed protocol.[18] The following sections provide detailed, self-validating workflows for each key technique.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This is the workhorse for purity determination. Coupling HPLC with a mass spectrometer (MS) is particularly powerful, as it combines chromatographic separation with mass analysis, enabling both quantification and identification of impurities.[19]
Causality Behind the Method: We choose reversed-phase HPLC because most isoxazole derivatives are organic molecules with moderate polarity, making them well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is critical; it protonates the analytes, leading to better peak shapes and enhanced ionization efficiency for mass spectrometry detection in positive ion mode.[20][21]
Caption: Workflow for purity analysis of isoxazoles using HPLC-MS.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the custom-synthesized isoxazole.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile (ACN) and water to create a 1 mg/mL stock solution. Use of a high-purity solvent is critical to avoid introducing contaminants.
-
Further dilute this stock solution with the same solvent mixture to a final concentration of approximately 10 µg/mL for analysis. This concentration is typically within the linear range of most modern detectors.
-
-
Instrumentation and Conditions: [19]
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Smaller particle sizes offer higher resolution and faster run times.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient is used to effectively separate compounds with a range of polarities. A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocycles like isoxazoles.
-
MS Detection: Full scan mode from m/z 100 to 500 to detect the parent compound and potential impurities.
-
-
Data Analysis:
-
Calculate the purity by the area percentage method from the UV chromatogram (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Examine the mass spectrum corresponding to each impurity peak to determine its molecular weight. This information is crucial for proposing potential impurity structures.
-
The ICH guidelines provide thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification steps.
Causality Behind the Method: The principle relies on the partitioning of volatile compounds in a gas phase. The sample is vaporized in an injector and separated in a column based on boiling point and interaction with the stationary phase. A mass spectrometer detector provides definitive identification. For heterocyclic compounds, a nonpolar column (like one with a 5% diphenyl / 95% dimethyl polysiloxane phase) is often used as it separates compounds primarily by their boiling points.[22]
Caption: Workflow for residual solvent analysis in isoxazoles using GC-MS.
-
Sample Preparation (Headspace Analysis):
-
Accurately weigh about 50 mg of the isoxazole sample into a headspace vial.
-
Add 1 mL of a high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO). This solvent dissolves the sample but does not interfere with the analysis of more volatile solvents.
-
Seal the vial and place it in the headspace autosampler. The vial is heated, and the volatile solvents partition into the gas phase (headspace), which is then injected into the GC.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer.
-
Column: A nonpolar capillary column, such as an Elite-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A program is designed to separate solvents with different boiling points. Example:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) source at 70 eV. Scan from m/z 35 to 350.
-
-
Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to those of known standards or a spectral library (e.g., NIST).
-
Quantify the amount of each solvent by creating a calibration curve with known standards.
-
Compare the results against ICH Q3C guidelines for permissible daily exposure limits of residual solvents.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation and provides an orthogonal view of purity.[23] Unlike chromatography, which separates components, NMR analyzes the bulk sample, providing a spectrum where every proton- or carbon-containing molecule contributes signals proportional to its concentration.
Causality Behind the Method: ¹H NMR is particularly useful for purity assessment. The integral of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of signals from the main compound to those of impurity signals, one can estimate the level of impurity. For absolute quantification (qNMR), a certified internal standard of known concentration is added, allowing for the precise calculation of the isoxazole's purity.[12]
Caption: Workflow for structural confirmation and purity analysis using NMR.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the isoxazole sample into an NMR tube.
-
Add a known amount of a certified internal standard if performing qNMR (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) that fully dissolves the sample.
-
Vortex briefly to ensure a homogeneous solution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and sensitivity.
-
Ensure a sufficient relaxation delay (D1) (e.g., 5 times the longest T1) to allow for complete proton relaxation, which is critical for accurate integration.
-
Acquire a ¹³C NMR spectrum to confirm the carbon backbone of the molecule.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Assign the signals in the ¹H spectrum to the protons of the isoxazole structure.
-
Look for any unassigned signals. These may correspond to impurities.
-
Integrate the signals corresponding to the main compound and the impurity signals. Calculate the mole percent of the impurity.
-
If using an internal standard for qNMR, calculate the absolute purity using the formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
-
Where I=integral, N=number of protons, MW=molecular weight, W=weight, and P=purity of the standard.
-
-
Conclusion: An Integrated Approach to Purity
The purity analysis of custom-synthesized isoxazole building blocks is a critical component of drug discovery and development. A robust assessment relies not on a single measurement but on an integrated, orthogonal approach. HPLC-MS provides the primary quantitative measure of purity and impurity profile, GC-MS effectively screens for volatile residues, and NMR spectroscopy offers definitive structural confirmation and an independent measure of purity. Finally, elemental analysis serves as a fundamental check of the elemental composition.
By judiciously applying these techniques and understanding the scientific principles that underpin them, researchers can ensure the quality and integrity of their isoxazole building blocks. This meticulous attention to analytical detail de-risks downstream research, enhances the reliability of biological data, and ultimately accelerates the journey toward novel therapeutics.
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A Comparative Analysis of 3- vs. 5-Substituted Isoxazole Sulfonamides: Unraveling the Impact of Isomeric Substitution on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The isoxazole sulfonamide scaffold is a privileged motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The positional isomerism of the sulfonamide group on the isoxazole ring, specifically at the 3- or 5-position, can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the biological activities of 3- and 5-substituted isoxazole sulfonamides, supported by experimental data and methodological insights to inform rational drug design and development.
The Significance of the Isoxazole Sulfonamide Core
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic and steric features.[1][2][3] When coupled with a sulfonamide moiety (-SO₂NH₂), a well-established zinc-binding group and a key pharmacophore in numerous drugs, the resulting scaffold gains the ability to interact with a variety of biological targets.[4][5] The versatility of this scaffold has led to the exploration of its potential in a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders.[6][7][8]
The Crucial Role of Substitution Patterns: A Tale of Two Isomers
The orientation of the substituents on the isoxazole ring dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity. This, in turn, governs how the molecule interacts with its biological target. The comparison between 3- and 5-substituted isoxazole sulfonamides reveals distinct structure-activity relationships (SAR) across different therapeutic targets.
Carbonic Anhydrase Inhibition: A Case Study in Positional Bioisosterism
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[9] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[10] The sulfonamide group is a classic zinc-binding pharmacophore for CA inhibitors.[4]
Recent studies have highlighted that the substitution pattern on the isoxazole ring significantly impacts the inhibitory potency and selectivity against different CA isoforms. While both 3- and 5-substituted isoxazole sulfonamides have been investigated as CA inhibitors, the literature suggests that the positioning of the sulfonamide group and other substituents can lead to notable differences in activity.
For instance, a series of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives demonstrated potent inhibition against the cytosolic isoform hCA II (an antiglaucoma drug target) and hCA VII (a target for neuropathic pain), with Kis in the nanomolar range.[10] In contrast, another study on isoxazole sulfonamides suggested that the primary sulfonamide group in their series might not act as the primary zinc-binding group, but rather as a peripheral component influencing binding.[11] This highlights the nuanced interplay between the sulfonamide position and the overall molecular architecture in determining the mechanism of action.
Table 1: Comparative Carbonic Anhydrase Inhibition Data (Illustrative)
| Compound Type | Target Isoform | Inhibition Constant (Ki) | Reference |
| 5-Substituted Isoxazole Sulfonamide | hCA II | 0.5 - 49.3 nM | [10] |
| 5-Substituted Isoxazole Sulfonamide | hCA VII | 4.3 - 51.9 nM | [10] |
| 3-Substituted Isoxazole Sulfonamide | MtCA 3 | 0.08 - 0.09 µM | [9] |
The rationale behind these differences often lies in the ability of the molecule to adopt a favorable conformation within the enzyme's active site, allowing for optimal interaction of the zinc-binding group with the catalytic zinc ion and for other substituents to form favorable interactions with surrounding amino acid residues.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
To experimentally validate the inhibitory potential of novel 3- or 5-substituted isoxazole sulfonamides against carbonic anhydrase, a stopped-flow CO₂ hydrase assay is a standard and reliable method.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified carbonic anhydrase isoform and the test compounds (3- and 5-substituted isoxazole sulfonamides) in an appropriate solvent (e.g., DMSO).
-
Reaction Buffer: Prepare a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4) containing a pH indicator (e.g., p-nitrophenol).
-
Assay Procedure:
-
In the stopped-flow instrument, one syringe is filled with the enzyme solution pre-incubated with various concentrations of the inhibitor.
-
The second syringe is filled with a CO₂-saturated solution.
-
The two solutions are rapidly mixed, and the subsequent drop in pH due to the formation of carbonic acid is monitored by the change in absorbance of the pH indicator over a short period (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.
-
Anticancer Activity: Impact of Isomerism on Cytotoxicity
The isoxazole sulfonamide scaffold has also been extensively explored for its anticancer potential.[7][8][12] The position of the sulfonamide group can influence the molecule's ability to interact with various anticancer targets, such as protein kinases, tubulin, or heat shock proteins.
For instance, a study on sulfonamide-isoxazole hybrids revealed that compound 24 , a 3,5-disubstituted isoxazole, exhibited profound antiproliferative activity against a panel of cancer cell lines, with IC₅₀ values in the nanomolar range, outperforming the standard drug etoposide in some cases.[7] Another study synthesized novel thiophene derivatives bearing a 3-methylisoxazole moiety, with some compounds showing higher cytotoxic activities against the MCF7 breast cancer cell line than doxorubicin.[13] While these examples do not offer a direct comparison of 3- versus 5-substitution, they underscore the importance of the substitution pattern in achieving potent anticancer effects.
Structure-activity relationship studies often reveal that the placement of substituents at either the 3- or 5-position can affect the molecule's overall lipophilicity, which in turn influences its cell permeability and ability to reach intracellular targets. Furthermore, the specific orientation of functional groups can determine the potential for hydrogen bonding and other non-covalent interactions within the target protein's binding pocket.
Table 2: Comparative Anticancer Activity Data (Illustrative)
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,5-Disubstituted Isoxazole Sulfonamide (Hybrid 24) | MCF-7 (Breast) | 0.58 | [7] |
| 3,5-Disubstituted Isoxazole Sulfonamide (Hybrid 24) | A549 (Lung) | 0.98 | [7] |
| 3-Methylisoxazole-Thiophene Hybrid (Compound 13) | MCF7 (Breast) | 9.39 | [13] |
Note: This table is illustrative and compiles data from different studies. A direct comparison would require testing both isomers in the same cell line under identical conditions.
Experimental Workflow: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: General Synthetic Routes to 3- and 5-Substituted Isoxazoles.
Conclusion and Future Perspectives
The positional isomerism of the sulfonamide group on the isoxazole ring is a critical determinant of biological activity. While both 3- and 5-substituted isoxazole sulfonamides have demonstrated significant therapeutic potential, particularly as carbonic anhydrase inhibitors and anticancer agents, their efficacy and selectivity can vary substantially.
A comprehensive understanding of the structure-activity relationships governing these differences is paramount for the rational design of next-generation therapeutics. Future research should focus on the direct, side-by-side comparison of 3- and 5-substituted isomers against a panel of biological targets. This, coupled with computational modeling and structural biology studies, will provide a clearer picture of the optimal substitution patterns for achieving desired therapeutic effects and will undoubtedly pave the way for the development of more potent and selective isoxazole sulfonamide-based drugs.
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- 10. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 13. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-Chloroisoxazole-3-sulfonyl chloride
Product Class: Heterocyclic Sulfonyl Chlorides Application: Pharmaceutical Intermediate (Drug Development/Scaffold Synthesis) Reactivity Profile: Moisture Sensitive, Corrosive, Electrophilic[1]
Core Directive: Operational Autonomy
This guide is not a generic safety sheet. It is a specialized technical manual designed for researchers synthesizing or utilizing 5-Chloroisoxazole-3-sulfonyl chloride .[1] This compound combines the high reactivity of a sulfonyl chloride with the electronic properties of the 5-chloroisoxazole ring.[1] Its handling requires strict exclusion of moisture to prevent rapid degradation into 5-chloroisoxazole-3-sulfonic acid and hydrochloric acid (HCl), which compromises yield and safety.[1]
Hazard Assessment & Technical Justification
The primary risk with 5-Chloroisoxazole-3-sulfonyl chloride is not just its corrosivity, but its latency .[1] Sulfonyl chlorides can penetrate standard nitrile gloves slowly without immediate visible degradation, leading to delayed chemical burns.[1] Furthermore, the isoxazole ring, while aromatic, can exhibit thermal instability under forcing conditions.[1]
Hazard Identification Matrix
| Hazard Class | Description | Mechanism of Action |
| Skin/Eye Corrosion | Category 1B (Causes severe burns) | Irreversible alkylation/acylation of proteins; release of HCl upon contact with tissue moisture.[1] |
| Water Reactivity | Hydrolytic Decomposition | |
| Respiratory Toxicity | Mucous Membrane Irritant | Inhalation of hydrolyzed HCl mist or dust causes immediate bronchial spasm and edema.[1] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for direct handling of concentrated sulfonyl chlorides.[1] The following "Defense-in-Depth" strategy is required.
Table 1: Mandatory PPE Configuration
| Component | Specification | Technical Justification |
| Hand Protection (Primary) | Silver Shield® (Laminate) or Viton® | Sulfonyl chlorides can permeate standard nitrile in <15 mins.[1] Laminate offers >480 min breakthrough time.[1][2] |
| Hand Protection (Secondary) | Disposable Nitrile (5-8 mil) | Worn over the laminate glove to provide dexterity and grip (laminate gloves are slippery).[1] |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are inadequate.[1] A face shield is mandatory during transfer/quenching to protect against exothermic splashes.[1] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | All operations must occur in a hood.[1] If working outside a hood (e.g., weighing), a full-face respirator with Acid Gas (E) cartridges is required.[1] |
| Body Defense | Tyvek® Lab Coat or Apron | Standard cotton coats absorb spills, holding corrosive material against the skin.[1] Impervious aprons prevent this.[1] |
Operational Protocol: Safe Handling & Synthesis
Objective: Transfer and react 5-Chloroisoxazole-3-sulfonyl chloride without hydrolysis or exposure.
A. Pre-Operational Checks
-
Glassware: Oven-dried (
for >2 hours). -
Atmosphere: Argon or Nitrogen balloon/manifold.
-
Solvents: Anhydrous grade (DCM, THF, or Toluene). Note: Avoid nucleophilic solvents like alcohols or amines until the reaction step.
B. Transfer Protocol (Solid/Low-Melting Solid)
Most isoxazole sulfonyl chlorides are solids or low-melting semi-solids.[1]
-
Weighing: Do not weigh on an open bench. Tare the flask, move it to the fume hood, add the solid, and re-weigh. Alternatively, weigh inside a glovebox if available.[1]
-
Dissolution: Dissolve the reagent in anhydrous DCM (Dichloromethane) immediately after weighing to dilute the hazard.[1]
-
Addition: Always add the sulfonyl chloride solution to the nucleophile (amine/alcohol) solution containing a base (e.g., TEA, DIPEA) at 0°C .[1]
-
Why? Adding the nucleophile to the sulfonyl chloride can lead to a "runaway" exotherm and double-addition side products due to the temporary excess of the electrophile.[1]
-
C. Workflow Visualization
Figure 1: Decision tree for safe handling and reaction setup to minimize exposure and hydrolysis.
Emergency Response & Spill Management
Scenario: You drop a vial containing 5g of 5-Chloroisoxazole-3-sulfonyl chloride on the floor.[1]
-
Evacuate & Alert: Clear the immediate area. The material will react with humidity in the air to release HCl gas (visible as white mist).[1]
-
PPE Upgrade: Don Silver Shield gloves and a respirator if the fume hood sash cannot contain the vapors.[1]
-
Containment (Do NOT use Water):
-
Cleanup: Scoop the powder-chemical mix into a wide-mouth jar. Label as "Corrosive/Toxic - Sulfonyl Chloride Waste".[1]
-
Surface Decontamination: Once the bulk is removed, wipe the area with a 5% Sodium Bicarbonate solution, then water.[1]
Waste Disposal & Deactivation Protocol
Never discard unreacted sulfonyl chlorides directly into solvent waste drums.[1] They can react with alcohols in the waste stream, pressurizing the drum.[1]
Deactivation Procedure (Quenching):
-
Preparation: Prepare a 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution in a large beaker. Cool to 0°C.[1] -
Dilution: Dilute the sulfonyl chloride waste with an inert solvent (DCM or Toluene).[1]
-
Hydrolysis: Slowly add the diluted waste to the stirred basic solution.
-
Observation: Expect bubbling (
) and mild heat.[1]
-
-
Verification: Check pH. Ensure it remains basic (pH > 8).[1] Stir for 30 minutes to ensure complete hydrolysis to the sulfonate salt.
-
Disposal: The resulting aqueous/organic mixture can now be separated and disposed of in standard aqueous and organic waste streams respectively.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3] [Link]
-
Evans, D. A. (n.d.).[1] Evans pKa Table and Reaction Safety Notes. Harvard University.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
